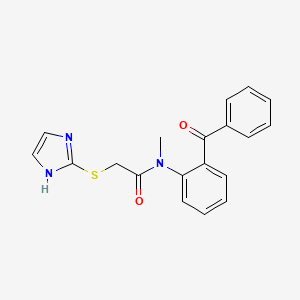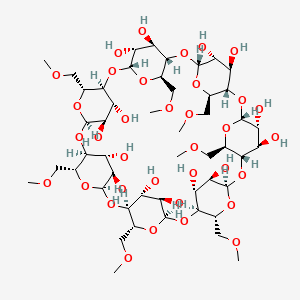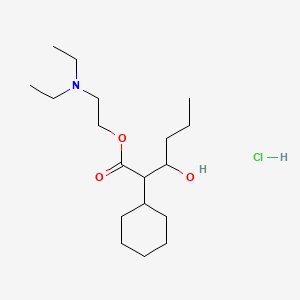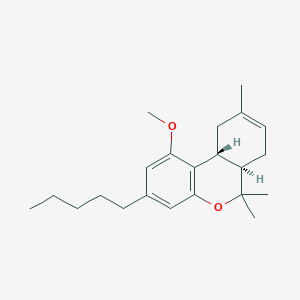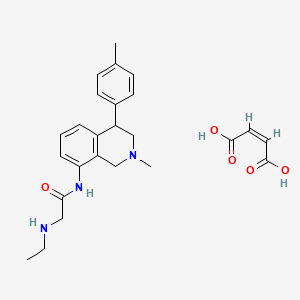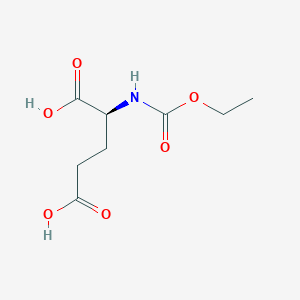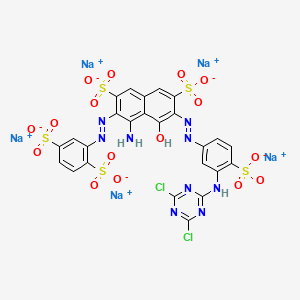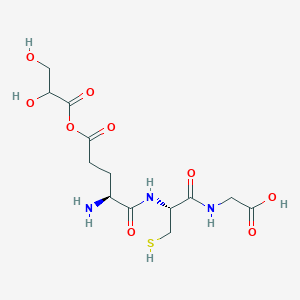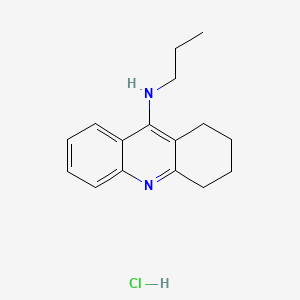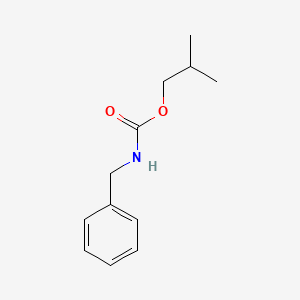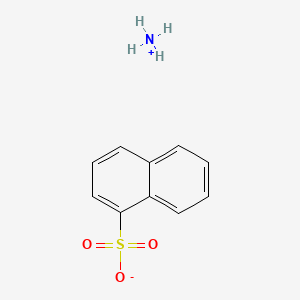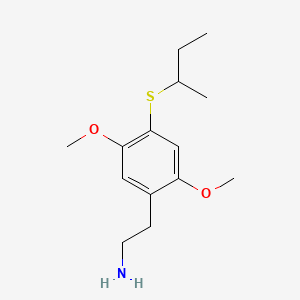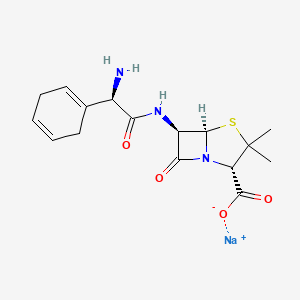
Pratioside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pratioside B is a steroidal saponin compound isolated from the rhizomes of Polygonatum prattii Baker (Liliaceae). It is characterized by its complex structure, which includes multiple hydroxyl groups and glycosidic linkages. The molecular formula of this compound is C₅₁H₈₄O₂₅, and it has a molecular weight of 1096 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pratioside B involves multiple steps, including glycosylation reactions to attach sugar moieties to the aglycone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, such as the rhizomes of Polygonatum prattii. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pratioside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Glycosidic linkages in this compound can be substituted with other sugar moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include various glycosides and aglycones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pratioside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Pratioside B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Pratioside B is unique among steroidal saponins due to its specific glycosidic linkages and hydroxyl group arrangement. Similar compounds include:
Typaspidosides: A group of furostanol saponins with similar structures but different glycosidic linkages.
Aspidistrin: Another steroidal saponin with a similar aglycone structure but different sugar moieties.
This compound stands out due to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
150175-09-0 |
|---|---|
Molecular Formula |
C51H84O25 |
Molecular Weight |
1097.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[(4S,6R,7S,9S,13R)-16-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-6,8-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O25/c1-20(19-69-44-40(64)36(60)32(56)27(15-52)70-44)7-12-49(67)21(2)50(68)31(75-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,50)4)51(76-46-42(66)38(62)34(58)29(17-54)72-46)43(39(63)35(59)30(18-55)74-51)73-45-41(65)37(61)33(57)28(16-53)71-45/h5,20-21,23-46,52-68H,6-19H2,1-4H3/t20?,21-,23?,24?,25?,26?,27-,28-,29-,30-,31+,32-,33-,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50?,51+/m1/s1 |
InChI Key |
OPJCZSJVAANWJS-OHHAGILHSA-N |
Isomeric SMILES |
C[C@@H]1[C@](O[C@@H]2C1([C@]3(CCC4C(C3C2)CC=C5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)(CCC(C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C(OC2C1(C3(CCC4C(C3C2)CC=C5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


